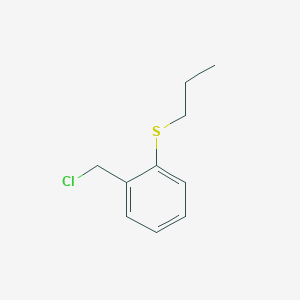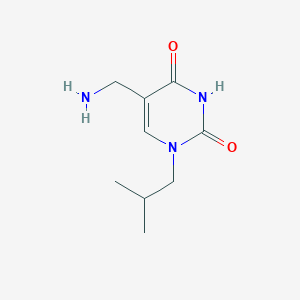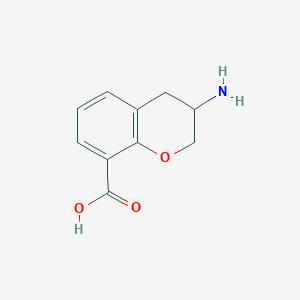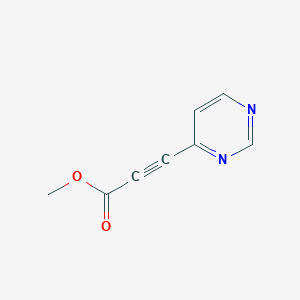
Methyl 3-(pyrimidin-4-yl)prop-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(pyrimidin-4-yl)prop-2-ynoate is a chemical compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol It is characterized by the presence of a pyrimidine ring attached to a prop-2-ynoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyrimidin-4-yl)prop-2-ynoate typically involves the reaction of pyrimidine derivatives with propargyl esters under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products suitable for industrial applications.
化学反応の分析
Types of Reactions
Methyl 3-(pyrimidin-4-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted pyrimidine derivatives.
科学的研究の応用
Methyl 3-(pyrimidin-4-yl)prop-2-ynoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-(pyrimidin-4-yl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Methyl 3-(pyrimidin-4-yl)prop-2-enoate: Similar structure but with a double bond instead of a triple bond.
2-Aminopyrimidin-4-one: A pyrimidine derivative with different functional groups.
Pyrazolo[3,4-d]pyrimidine: A heterocyclic compound with a similar pyrimidine ring structure.
Uniqueness
Methyl 3-(pyrimidin-4-yl)prop-2-ynoate is unique due to its specific combination of a pyrimidine ring and a prop-2-ynoate moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research applications.
特性
CAS番号 |
1936379-38-2 |
|---|---|
分子式 |
C8H6N2O2 |
分子量 |
162.15 g/mol |
IUPAC名 |
methyl 3-pyrimidin-4-ylprop-2-ynoate |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)3-2-7-4-5-9-6-10-7/h4-6H,1H3 |
InChIキー |
YSMIOFQHVDJOHB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C#CC1=NC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine](/img/structure/B13189072.png)

![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B13189085.png)
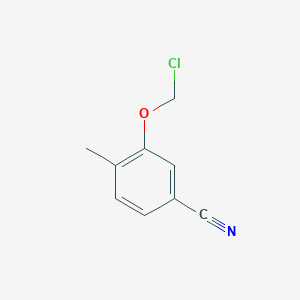
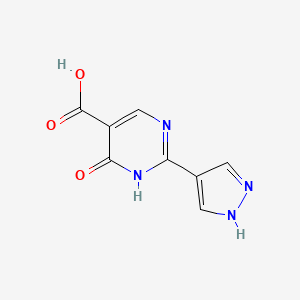
![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13189099.png)

amine](/img/structure/B13189115.png)

